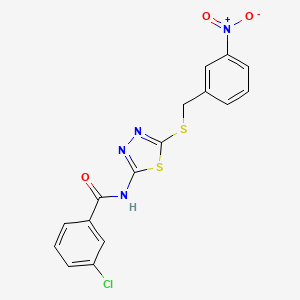

3-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

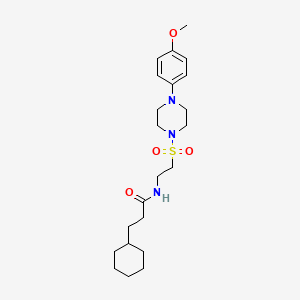

3-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. This compound has shown promising results in various scientific research applications due to its unique properties.

Applications De Recherche Scientifique

Anticancer Activity

The structural features of the compound, such as the presence of a 1,3,4-thiadiazole ring and a nitrobenzyl moiety, indicate potential anticancer properties. Thiadiazole derivatives have been studied for their anticancer activities, particularly due to their ability to interact with various biological targets involved in cancer progression . The 3-nitrobenzyl component could act as a Michael acceptor, forming covalent bonds with nucleophilic sites on enzymes or receptors that are overexpressed in cancer cells.

Antimicrobial and Antifungal Applications

Compounds featuring 1,3,4-thiadiazole are known for their antimicrobial properties . The 3-chloro and 3-nitro substituents could enhance these properties by increasing the compound’s reactivity towards microbial enzymes, potentially leading to the development of new antibiotics or antifungal agents.

Anti-inflammatory Properties

The nitrobenzyl group in the compound’s structure is similar to known anti-inflammatory agents. It’s plausible that this compound could inhibit key inflammatory pathways, possibly by targeting and modulating the activity of inflammatory cytokines or enzymes like cyclooxygenases .

Anticonvulsant Potential

Derivatives of 1,3,4-thiadiazole have been explored for their anticonvulsant effects. This compound could be a candidate for the development of new treatments for epilepsy or other seizure disorders, as the thiadiazole ring has been associated with neuroprotective and anticonvulsant activities .

Antidiabetic Effects

The 1,3,4-thiadiazole scaffold is also associated with antidiabetic activity. This compound could interact with biological targets that play a role in glucose metabolism, offering a new approach to managing diabetes through modulation of insulin release or action .

Antioxidant Properties

The presence of a nitro group and a thiadiazole ring suggests that this compound might exhibit antioxidant properties. These features could enable the compound to neutralize free radicals, which are implicated in various diseases and aging processes .

Propriétés

IUPAC Name |

3-chloro-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O3S2/c17-12-5-2-4-11(8-12)14(22)18-15-19-20-16(26-15)25-9-10-3-1-6-13(7-10)21(23)24/h1-8H,9H2,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTLITFWFGZNIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2951221.png)

![N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2951222.png)

![N-(furan-2-ylmethyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2951225.png)

![N-(4-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B2951226.png)

![2-(2-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2951227.png)

![1-(3,4-dimethoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2951228.png)

![Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2951230.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2951231.png)